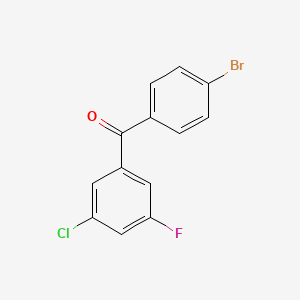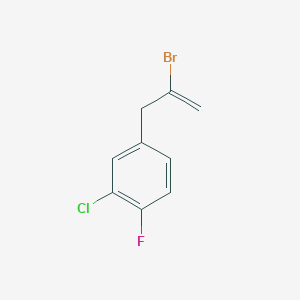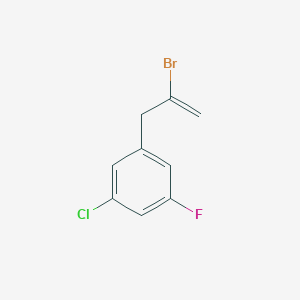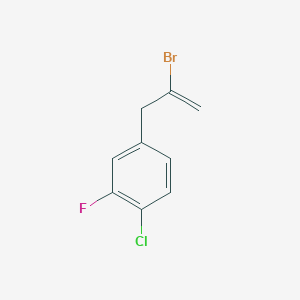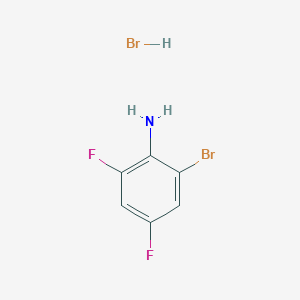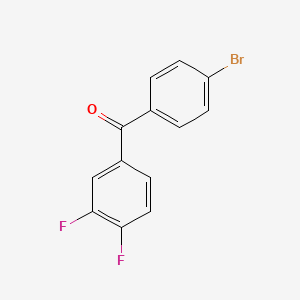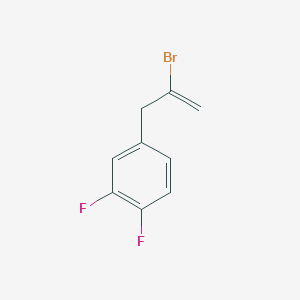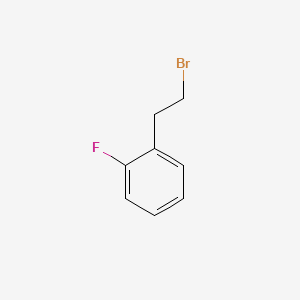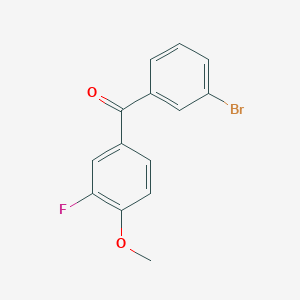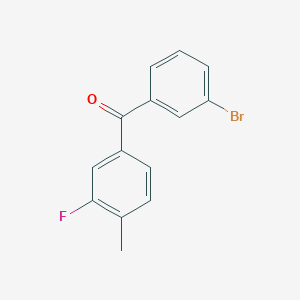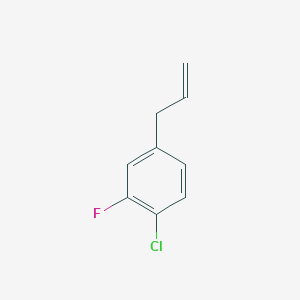
3-(4-Chloro-3-fluorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chloro-3-fluorophenyl)-1-propene” likely contains a propene group attached to a phenyl ring, which in turn has chlorine and fluorine substituents. This suggests that it might have properties similar to other halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-3-fluorophenyl)-1-propene” would likely involve a double bond in the propene group and single bonds connecting the rest of the atoms. The exact structure would depend on the specific locations of the chlorine and fluorine atoms on the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving “3-(4-Chloro-3-fluorophenyl)-1-propene” are not available, similar compounds often undergo reactions typical of alkenes and halogenated aromatics, such as addition, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chloro-3-fluorophenyl)-1-propene” would be influenced by factors such as its molecular structure, the presence of the halogens, and the double bond in the propene group .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Researchers have developed methods for asymmetric synthesis involving compounds structurally related to "3-(4-Chloro-3-fluorophenyl)-1-propene". For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, showcasing the potential of microbial reductases in producing chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).
Photodehalogenation and Chemical Reactivity
The photodehalogenation of fluoro and chlorobenzene derivatives, including compounds similar to "3-(4-Chloro-3-fluorophenyl)-1-propene", leads to the generation of phenyl cations and benzyne, with implications for designing less phototoxic drugs (Protti et al., 2012).
Material Science and Polymer Chemistry
Research has extended into the realm of polymer science, with studies on novel copolymers of styrene and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, demonstrating the versatility of these compounds in creating materials with tailored properties (Kharas et al., 2016). Similarly, the polymerization of propene with modified constrained geometry complexes has been explored, showing the effect of double-bond isomerization on the properties of the resulting polymers (Staal et al., 2003).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of closely related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been conducted to understand their geometric parameters, stability, and electronic properties. These studies contribute to the broader knowledge of molecular design and electronic materials (Najiya et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNGNFKTSQFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373965 |
Source


|
| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-1-propene | |
CAS RN |
842124-20-3 |
Source


|
| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

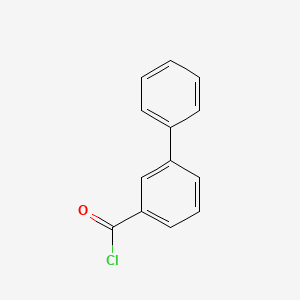
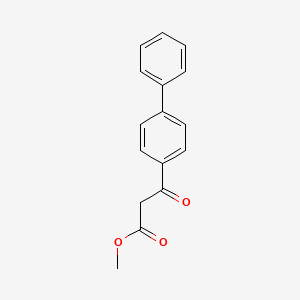
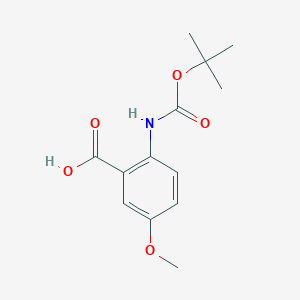
![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)
